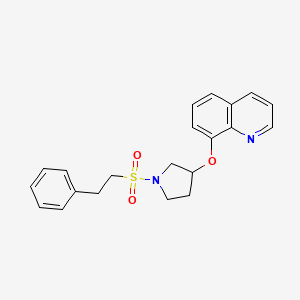

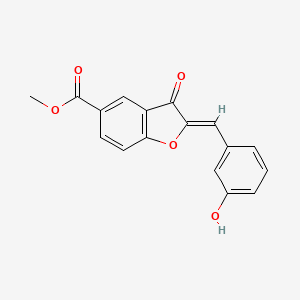

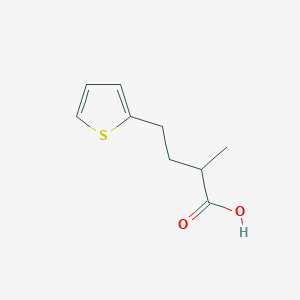

8-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as PSQ, is a novel small molecule that has attracted attention in the scientific community due to its potential applications in medicinal chemistry. PSQ is a quinoline derivative that has been synthesized through a series of chemical reactions.

Applications De Recherche Scientifique

Anticancer Activities

Quinoline compounds, including derivatives like 8-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, have shown significant potential in anticancer activities. The structural versatility of quinoline allows for the synthesis of diverse derivatives with medical benefits, particularly in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer cells (Solomon & Lee, 2011). Similarly, certain indeno[1,2-c]quinoline derivatives, closely related to quinoline, have shown effective antiproliferative activities against various cancer cell lines, suggesting the potential of quinoline derivatives in cancer treatment (Tseng et al., 2010).

Corrosion Inhibition

Quinoline derivatives are also recognized for their effectiveness as anticorrosive materials. The high electron density of quinoline derivatives enables them to form stable chelating complexes with metallic surfaces, providing significant protection against corrosion (Verma, Quraishi, & Ebenso, 2020).

Synthetic Chemistry

The synthesis of quinoline derivatives involves various chemical processes, contributing to the field of synthetic chemistry. For instance, the synthesis of dihydropyrrolo[2,3-h]quinolines, a type of quinoline derivative, has been explored using a catalyst-free method, illustrating the synthetic versatility and potential applications of these compounds in medicinal chemistry (Liao & Zhu, 2019).

Anion Receptors and Fluorescence Studies

Some quinoline derivatives have been found to act as neutral anion receptors, exhibiting enhanced affinity for certain anions. This property is utilized in fluorescence emission spectroscopic analyses, enabling the use of these compounds as sensors for detecting specific anions (Anzenbacher et al., 2000).

Propriétés

IUPAC Name |

8-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c24-27(25,15-12-17-6-2-1-3-7-17)23-14-11-19(16-23)26-20-10-4-8-18-9-5-13-22-21(18)20/h1-10,13,19H,11-12,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFLFYLKJXXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2588706.png)

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2588708.png)

![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B2588709.png)

![Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2588715.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)

![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)